N-[1-(adamantan-1-yl)propylidene]hydroxylamine
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Overview
Description
N-[1-(adamantan-1-yl)propylidene]hydroxylamine is a chemical compound with the molecular formula C13H21NO and a molecular weight of 207.32 g/mol . It is also known by its IUPAC name, 1-(1-nitrosopropyl)adamantane . This compound is characterized by the presence of an adamantane moiety, which is a tricyclic hydrocarbon, and a hydroxylamine functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(adamantan-1-yl)propylidene]hydroxylamine typically involves the reaction of adamantane derivatives with nitrosating agents. One common method is the reaction of 1-adamantylamine with nitrosyl chloride in the presence of a base such as sodium hydroxide . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[1-(adamantan-1-yl)propylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The adamantane moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Substituted adamantane derivatives.
Scientific Research Applications
N-[1-(adamantan-1-yl)propylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(adamantan-1-yl)propylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Adamantanamine: A primary amine with similar structural features.
1-Adamantanone: A ketone derivative of adamantane.
1-Adamantanol: An alcohol derivative of adamantane.
Uniqueness
N-[1-(adamantan-1-yl)propylidene]hydroxylamine is unique due to the presence of both the adamantane moiety and the hydroxylamine functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)propylidene]hydroxylamine |
InChI |
InChI=1S/C13H21NO/c1-2-12(14-15)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11,15H,2-8H2,1H3 |
InChI Key |
LLFZJPRDIIBXIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NO)C12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
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